molecular formula C13H15ClO4 B3023937 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid CAS No. 854879-20-2

6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid

Cat. No.: B3023937
CAS No.: 854879-20-2
M. Wt: 270.71 g/mol
InChI Key: SEOKLYMQLKNEJM-UHFFFAOYSA-N
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Description

6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzaldehyde and hexanoic acid.

    Condensation Reaction: The aldehyde group of 5-chloro-2-methoxybenzaldehyde undergoes a condensation reaction with hexanoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity and interactions of chloro-substituted phenyl compounds.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes, influencing their activity. The ketone group can also undergo nucleophilic addition reactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-2-methoxyphenyl)acetic acid: Similar structure but with an acetic acid backbone instead of hexanoic acid.

    2-Chloro-5-methoxyphenylboronic acid: Contains a boronic acid group instead of a ketone and hexanoic acid backbone.

Uniqueness

6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-(5-chloro-2-methoxyphenyl)-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c1-18-12-7-6-9(14)8-10(12)11(15)4-2-3-5-13(16)17/h6-8H,2-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOKLYMQLKNEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645483
Record name 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854879-20-2
Record name 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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